4-fluoro-N-(trifluoroacetyl)anthranilic acid
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Overview
Description
4-fluoro-N-(trifluoroacetyl)anthranilic acid is a derivative of anthranilic acid, which is an aromatic acid with a benzene ring substituted with a carboxylic acid and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(trifluoroacetyl)anthranilic acid typically involves the introduction of fluorine atoms into the anthranilic acid structure. One common method is the reaction of anthranilic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(trifluoroacetyl)anthranilic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-fluoro-N-(trifluoroacetyl)anthranilic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(trifluoroacetyl)anthranilic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or interact with DNA, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-2-(picolinamido)benzoic acid
- 4,5-difluoro-2-(picolinamido)benzoic acid
- 4,5-difluoro-2-((2-hydroxybenzylidene)amino)benzoic acid
Uniqueness
4-fluoro-N-(trifluoroacetyl)anthranilic acid is unique due to the presence of both fluorine and trifluoroacetyl groups, which impart distinct electronic and steric properties. These properties can enhance its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H5F4NO3 |
---|---|
Molecular Weight |
251.13 g/mol |
IUPAC Name |
4-fluoro-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H5F4NO3/c10-4-1-2-5(7(15)16)6(3-4)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16) |
InChI Key |
XNLAXDZBWBFBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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